molecular formula C35H37N3O2 B10799469 Implitapide Racemate

Implitapide Racemate

Cat. No.: B10799469
M. Wt: 531.7 g/mol
InChI Key: AMNXBQPRODZJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Implitapide Racemate is a compound that acts as an inhibitor of microsomal triglyceride transfer protein. This protein is crucial for the assembly and release of cholesterol and triglycerides from the liver and intestinal tract. This compound is being investigated for its potential in treating atherosclerosis due to its ability to reduce the levels of low-density lipoprotein and other apolipoprotein B-containing lipoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Implitapide Racemate involves multiple steps, including the formation of the pyrido[2,3-b]indole core, which is a pyridine fused to an indole. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are often employed to separate and purify the racemate from its enantiomers .

Chemical Reactions Analysis

Types of Reactions: Implitapide Racemate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Implitapide Racemate has several scientific research applications, including:

    Chemistry: Used as a model compound to study microsomal triglyceride transfer protein inhibition and its effects on lipid metabolism.

    Biology: Investigated for its role in reducing lipid levels and preventing atherosclerosis in animal models.

    Medicine: Potential therapeutic agent for treating atherosclerosis and related cardiovascular diseases.

    Industry: Used in the development of lipid-lowering drugs and formulations

Mechanism of Action

Implitapide Racemate exerts its effects by inhibiting microsomal triglyceride transfer protein. This inhibition reduces the assembly and release of cholesterol and triglycerides from the liver and intestinal tract. The molecular target of this compound is the large subunit of microsomal triglyceride transfer protein, which mediates triglyceride absorption and chylomicron secretion. By reducing the levels of apolipoprotein B-containing lipoproteins, this compound helps lower low-density lipoprotein levels .

Comparison with Similar Compounds

    Lomitapide: Another microsomal triglyceride transfer protein inhibitor used to treat homozygous familial hypercholesterolemia.

    Mipomersen: An antisense oligonucleotide that targets apolipoprotein B-100, reducing low-density lipoprotein levels.

Uniqueness: Implitapide Racemate is unique in its specific inhibition of microsomal triglyceride transfer protein, which directly impacts the assembly and release of triglycerides and cholesterol. This makes it a promising candidate for treating atherosclerosis and related cardiovascular diseases .

Properties

IUPAC Name

2-cyclopentyl-2-[3-[(2,4-dimethylpyrido[2,3-b]indol-9-yl)methyl]phenyl]-N-(2-hydroxy-1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N3O2/c1-23-19-24(2)36-34-32(23)29-17-8-9-18-31(29)38(34)21-25-11-10-16-28(20-25)33(27-14-6-7-15-27)35(40)37-30(22-39)26-12-4-3-5-13-26/h3-5,8-13,16-20,27,30,33,39H,6-7,14-15,21-22H2,1-2H3,(H,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNXBQPRODZJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3N2CC4=CC(=CC=C4)C(C5CCCC5)C(=O)NC(CO)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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